Cas no 1857771-72-2 (3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione)

3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione structure
1857771-72-2 structure
商品名:3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione
CAS番号:1857771-72-2
MF:C9H15NO2S
メガワット:201.28590130806
CID:4770298

3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione 化学的及び物理的性質

名前と識別子

    • 3-(2-(Methyl(prop-2-yn-1-yl)amino)ethyl)thietane 1,1-dioxide
    • 3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione
    • インチ: 1S/C9H15NO2S/c1-3-5-10(2)6-4-9-7-13(11,12)8-9/h1,9H,4-8H2,2H3
    • InChIKey: SEWZUBPETYTUDH-UHFFFAOYSA-N
    • ほほえんだ: S1(CC(CCN(C)CC#C)C1)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 294
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 45.8

3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM392196-1g
3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ?-thietane-1,1-dione
1857771-72-2 95%+
1g
$573 2023-03-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN3171-10 G
3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione
1857771-72-2 95%
10g
¥ 19,206.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN3171-100MG
3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ?-thietane-1,1-dione
1857771-72-2 95%
100MG
¥ 963.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN3171-10G
3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ?-thietane-1,1-dione
1857771-72-2 95%
10g
¥ 19,206.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN3171-1 G
3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione
1857771-72-2 95%
1g
¥ 3,841.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN3171-1G
3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ?-thietane-1,1-dione
1857771-72-2 95%
1g
¥ 3,841.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN3171-1 G
3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione
1857771-72-2 95%
1g
¥ 3,841.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN3171-1g
3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione
1857771-72-2 95%
1g
¥3840.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN3171-1.0g
3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione
1857771-72-2 95%
1.0g
¥3840.0000 2024-07-23
Chemenu
CM392196-500mg
3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ?-thietane-1,1-dione
1857771-72-2 95%+
500mg
$458 2023-03-07

3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione 関連文献

3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dioneに関する追加情報

Comprehensive Overview of 3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione (CAS No. 1857771-72-2)

The compound 3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione (CAS No. 1857771-72-2) is a specialized sulfur-containing heterocyclic molecule with a unique structural framework. This molecule features a thietane-1,1-dione core, which is a four-membered ring containing a sulfur atom and two sulfonyl groups, coupled with a methyl(prop-2-yn-1-yl)aminoethyl side chain. The presence of both sulfonyl and alkynyl functionalities makes this compound an intriguing subject for research in medicinal chemistry, material science, and synthetic organic chemistry.

One of the most compelling aspects of 3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione is its potential application in drug discovery. The thietane-1,1-dione moiety is known for its bioisosteric properties, often used to replace carbonyl or other heterocyclic groups in pharmaceutical compounds to enhance metabolic stability or bioavailability. Researchers are particularly interested in how the alkynyl group in this molecule could be leveraged for click chemistry applications, a hot topic in modern drug development due to its efficiency in forming covalent bonds under mild conditions.

In the realm of material science, 3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione offers exciting possibilities. The sulfonyl groups can act as electron-withdrawing units, potentially useful in designing organic semiconductors or photovoltaic materials. The alkynyl functionality provides a handle for further functionalization through Sonogashira coupling or other metal-catalyzed reactions, making it a versatile building block for advanced materials. Recent trends in green chemistry have also sparked interest in sulfur-containing compounds like this one, as they often exhibit lower toxicity compared to their halogenated counterparts.

The synthesis of 3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione typically involves multi-step organic transformations. Key steps may include the formation of the thietane ring through cyclization reactions, followed by introduction of the sulfonyl groups via oxidation. The N-methyl-N-propargylaminoethyl side chain is usually installed through nucleophilic substitution or reductive amination strategies. Researchers are currently exploring more sustainable synthetic routes, aligning with the growing demand for eco-friendly chemical processes in the pharmaceutical and specialty chemicals industries.

From a physicochemical properties perspective, 3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione is expected to exhibit moderate polarity due to its sulfonyl groups and tertiary amine functionality. The compound likely has good solubility in polar organic solvents, which is advantageous for various applications. The alkynyl group provides a site for potential hydrogen bonding or metal coordination, adding to its versatility in chemical transformations. These characteristics make it particularly valuable in combinatorial chemistry and high-throughput screening platforms.

The commercial availability and research applications of 3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione (CAS No. 1857771-72-2) have been gaining attention in recent years. Many researchers are investigating its potential as a pharmacophore in central nervous system drugs, given the neurological activity often associated with sulfone-containing compounds. The propargylamine moiety is another point of interest, as similar structures have shown promise in neurodegenerative disease research. These applications align well with current healthcare trends focusing on precision medicine and targeted therapies.

Quality control and analytical characterization of 3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione typically involve advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The compound's purity is crucial for research applications, particularly in pharmaceutical development where impurities can significantly affect biological activity. Recent advancements in analytical chemistry have enabled more precise characterization of such complex molecules, supporting their use in cutting-edge research.

Looking toward the future, 3-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}-1λ⁶-thietane-1,1-dione represents an exciting area of exploration at the intersection of medicinal chemistry and materials science. Its unique combination of sulfonyl and alkynyl functionalities offers multiple avenues for structural modification and application development. As research continues to uncover new properties and potential uses for this compound, it may well become an important building block in the development of next-generation therapeutics and functional materials.

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清らかである:99%
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